
(E)-3-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a useful research compound. Its molecular formula is C18H21BrN2O3 and its molecular weight is 393.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H21BrN2O3 |
Molecular Weight | 379.28 g/mol |
CAS Number | 688012-10-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The presence of the bromo and ethoxy groups enhances its lipophilicity, facilitating better membrane permeability and target interaction.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a dose-dependent decrease in cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study:
In a study on MCF-7 breast cancer cells, this compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent activity.
Research Findings
A summary of key findings from various studies is presented below:
常见问题
Basic Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
Key steps include controlled bromination (0–5°C, electrophilic substitution), solvent optimization (e.g., DMF for nucleophilic substitutions), and catalyst selection (e.g., cyanide sources for cyano group addition). Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization or column chromatography. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for purity assessment .
Q. Which analytical techniques are most effective for structural elucidation and conformation analysis?
X-ray crystallography using SHELXL for refinement and ORTEP-3 for 3D visualization is the gold standard. Complement this with NMR (1H/13C) to confirm functional groups and stereochemistry. Hydrogen-bonding networks can be analyzed via graph-set theory to interpret intermolecular interactions in the crystal lattice .
Q. How can the reaction mechanism for cyano group addition be experimentally validated?
Kinetic studies (e.g., varying reagent concentrations) and isotopic labeling (13C NMR) track cyano group incorporation. Density functional theory (DFT) calculations model transition states and intermediates. Cross-referencing experimental data with computational results ensures mechanistic accuracy .
Advanced Questions
Q. How should researchers address discrepancies in biological activity data across studies?
Validate assays using standardized protocols (e.g., consistent cell lines, incubation times). Confirm compound purity via HPLC-mass spectrometry (HPLC-MS) to rule out degradation products. Test across multiple biological models (e.g., cancer cell lines, bacterial strains) and perform dose-response analyses to establish robust IC50 values .
Q. What methodologies resolve crystallographic disorder in the compound’s structure?
Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disordered regions. Low-temperature data collection reduces thermal motion artifacts. Hydrogen-bonding patterns, analyzed via graph-set theory, help identify stable conformers. Multi-conformer refinement may be necessary for high-accuracy models .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Use factorial design to test variables (temperature, solvent ratio, catalyst loading). Statistical tools like ANOVA identify significant factors. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters, enhancing reproducibility and scalability .
Q. What computational approaches predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors like kinases or bacterial enzymes. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Pair these with free-energy perturbation (FEP) calculations to quantify binding energies and validate hypotheses .
属性
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-5-7-24-17-15(19)9-13(10-16(17)23-6-2)8-14(11-20)18(22)21-12(3)4/h5,8-10,12H,1,6-7H2,2-4H3,(H,21,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNHFARWSKSGHG-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC(C)C)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)Br)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。